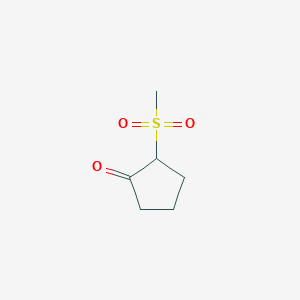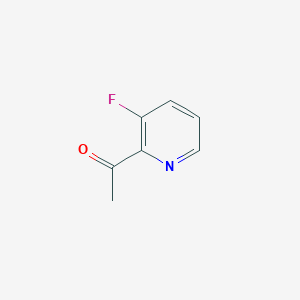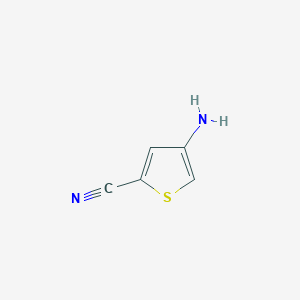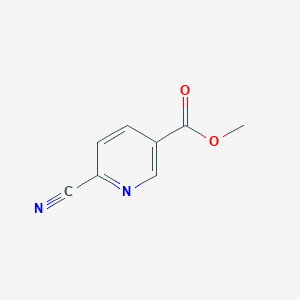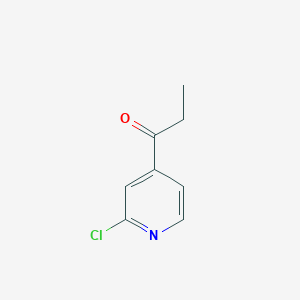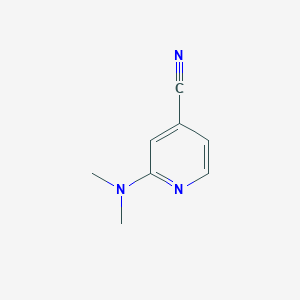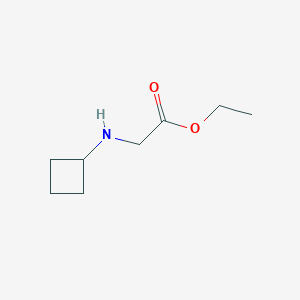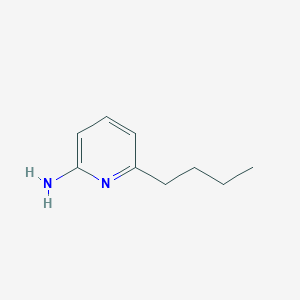
6-Butylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 g/mol . The IUPAC name for this compound is 6-butylpyridin-2-amine .
Synthesis Analysis
The synthesis of 6-Butylpyridin-2-amine involves several steps. One method involves the conversion of 2-Amino-6-methylpyridine to 2-Amino-6-butyl pyridine, which is then converted to 6-amino-2-butyl-3-iodo-pyridine . Another method involves the reaction of 3-cyano-5-fluorobenzoic acid with 6-methylpyridin-2-amine in the presence of thionyl chloride and triethylamine .Molecular Structure Analysis
The InChI code for 6-Butylpyridin-2-amine is1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) . The Canonical SMILES structure is CCCCC1=NC(=CC=C1)N . Physical And Chemical Properties Analysis
6-Butylpyridin-2-amine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 150.115698455 g/mol . The topological polar surface area is 38.9 Ų . The compound is a liquid at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
6-Butylpyridin-2-amine has been studied for its potential anti-inflammatory effects. Research indicates that pyrimidine derivatives, which include 6-Butylpyridin-2-amine, can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor κB, leukotrienes, and some interleukins . These findings suggest that 6-Butylpyridin-2-amine could be developed into new anti-inflammatory agents with enhanced activities and minimal toxicity.
Antioxidant Properties
The compound has been associated with antioxidant properties, which are crucial in combating oxidative stress and related diseases . Antioxidants play a significant role in preventing chronic degenerative diseases like cardiovascular and cerebrovascular diseases, cancer, and diabetes. The structure-activity relationship (SAR) studies of pyrimidine derivatives, including 6-Butylpyridin-2-amine, provide insights into developing novel antioxidants.
Pharmacological Effects
6-Butylpyridin-2-amine displays a range of pharmacological effects, including antibacterial, antiviral, antifungal, and antituberculosis activities . These properties make it a valuable compound for further drug development and research into treatments for various infectious diseases.
Synthesis Methods
The synthesis of 6-Butylpyridin-2-amine is crucial for its application in scientific research. Various methods for synthesizing amines, which could be applicable to 6-Butylpyridin-2-amine, include reduction of nitriles or amides, SN2 reactions, and reductive amination of aldehydes or ketones . These methods are essential for producing the compound in sufficient quantities for research and potential therapeutic use.
Structure-Activity Relationships (SAR)
Understanding the SAR of 6-Butylpyridin-2-amine is vital for its application in drug design and discovery. SAR studies help in identifying the molecular features responsible for the compound’s biological activity, which can guide the development of more potent and selective drugs .
Research Guidelines and Toxicity Studies
Research guidelines suggest several directions for the development of new pyrimidines as anti-inflammatory agents, with detailed SAR analysis providing clues for the synthesis of novel analogs . Toxicity studies are also crucial to ensure the safety of 6-Butylpyridin-2-amine for potential therapeutic use. Although specific toxicity studies for 6-Butylpyridin-2-amine were not found, general safety information indicates caution due to potential hazards like skin and eye irritation .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Butylpyridin-2-amine are currently unknown. The compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways. The downstream effects of these pathways would depend on the specific proteins and processes involved.
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
As a biochemical used in proteomics research , it may influence protein synthesis, modification, or degradation, leading to changes in cellular functions.
Action Environment
The action, efficacy, and stability of 6-Butylpyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature should be room temperature, and it should be kept in a dark place under an inert atmosphere . These conditions can help maintain its stability and efficacy. Other factors, such as pH, the presence of other chemicals, and biological factors in a living organism, could also affect its action.
properties
IUPAC Name |
6-butylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWACXYDOBYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539322 |
Source


|
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butylpyridin-2-amine | |
CAS RN |
95337-74-9 |
Source


|
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

